molecular formula C12H16N2O3 B6463465 1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640968-26-7

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6463465
CAS RN: 2640968-26-7
M. Wt: 236.27 g/mol
InChI Key: OMERMYVPDOBQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione (1-CPD) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. It has a cyclopropyl ring attached to a pyrazine ring, with an oxolan-3-ylmethyl group attached to the cyclopropyl ring. 1-CPD is a relatively new compound, and is not yet widely used in the scientific community. However, researchers are beginning to explore its potential applications in the laboratory.

Mechanism of Action

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to act as an inhibitor of the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. It binds to the active site of the enzyme, blocking the substrate from binding and preventing the enzyme from catalyzing the reaction. In addition, this compound has been found to bind to some proteins, inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids and cholesterol. In addition, this compound has been found to inhibit the activity of some proteins, which may have implications for its use in the treatment of certain diseases. It has also been found to have anti-inflammatory and antioxidant properties, as well as potential antitumor effects.

Advantages and Limitations for Lab Experiments

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages and limitations for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide variety of applications. However, it is not yet widely used in the scientific community, and more research is needed to determine its full potential. Additionally, this compound is not approved for use in humans, so its use in laboratory experiments should be done with caution.

Future Directions

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of potential future applications in the field of scientific research. One potential direction is to further explore its potential as a tool for studying protein-protein interactions. Additionally, further research could be done to explore its potential as a drug target for the treatment of hypercholesterolemia and other diseases. Other potential future directions include exploring its potential anti-inflammatory and antioxidant properties, as well as its potential antitumor effects. Finally, further research could be done to explore its potential as a tool for studying the biosynthesis of polyunsaturated fatty acids.

Synthesis Methods

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a multi-step method. First, an oxolan-3-ylmethyl chloride is reacted with 1-cyclopropyl-4-hydroxy-1,2,3,4-tetrahydropyrazine-2,3-dione in aqueous acetic acid to form this compound (this compound). This reaction is catalyzed by a base such as sodium hydroxide. The reaction is then quenched with acetic acid to stop the reaction. The product is then purified by recrystallization.

Scientific Research Applications

1-cyclopropyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has been found to have potential applications in the field of scientific research. It has been studied for its ability to inhibit the enzymes involved in the biosynthesis of polyunsaturated fatty acids, which are essential for cell membrane formation. In addition, this compound has been found to inhibit the enzyme responsible for the formation of cholesterol, making it a potential drug target for the treatment of hypercholesterolemia. It has also been studied for its potential use as a tool in the study of protein-protein interactions.

properties

IUPAC Name

1-cyclopropyl-4-(oxolan-3-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-11-12(16)14(10-1-2-10)5-4-13(11)7-9-3-6-17-8-9/h4-5,9-10H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMERMYVPDOBQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN(C(=O)C2=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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